Cas no 610762-24-8 (3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one)

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one is a chromenone derivative characterized by its unique substitution pattern. This compound exhibits significant advantages due to its structural features, including enhanced stability and potential for diverse chemical transformations. Its substituents contribute to its distinct reactivity profile, making it a valuable building block in organic synthesis.
3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one structure
610762-24-8 structure
商品名:3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
CAS番号:610762-24-8
MF:C21H20O4
メガワット:336.381106376648
CID:5418040
PubChem ID:889835

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
    • 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-en-1-yl)oxy-4H-chromen-4-one
    • インチ: 1S/C21H20O4/c1-13(2)12-24-15-9-10-17-19(11-15)25-14(3)20(21(17)22)16-7-5-6-8-18(16)23-4/h5-11H,1,12H2,2-4H3
    • InChIKey: FMDMBEMLICOQRR-UHFFFAOYSA-N
    • ほほえんだ: C1(C)OC2=CC(OCC(C)=C)=CC=C2C(=O)C=1C1=CC=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 336.13615911g/mol
  • どういたいしつりょう: 336.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 44.8Ų

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-3892-75mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
75mg
$208.0 2023-09-11
Life Chemicals
F3385-3892-5mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
5mg
$69.0 2023-09-11
Life Chemicals
F3385-3892-25mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
25mg
$109.0 2023-09-11
Life Chemicals
F3385-3892-20mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
20mg
$99.0 2023-09-11
Life Chemicals
F3385-3892-10μmol
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-3892-20μmol
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-3892-1mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
1mg
$54.0 2023-09-11
Life Chemicals
F3385-3892-4mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
4mg
$66.0 2023-09-11
Life Chemicals
F3385-3892-50mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
50mg
$160.0 2023-09-11
Life Chemicals
F3385-3892-3mg
3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one
610762-24-8
3mg
$63.0 2023-09-11

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one 関連文献

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-oneに関する追加情報

Professional Introduction to Compound with CAS No. 610762-24-8 and Product Name: 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one

The compound with CAS No. 610762-24-8 and the product name 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one represents a significant advancement in the field of pharmaceutical chemistry. This chromenone derivative has garnered considerable attention due to its unique structural features and promising biological activities. The compound belongs to the chromenone class, which is well-documented for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The presence of a 2-methoxyphenyl group and a 2-methylprop-2-enoxy moiety in its molecular structure contributes to its distinct chemical profile and potential therapeutic applications.

Recent research in medicinal chemistry has highlighted the importance of chromenone derivatives in developing novel therapeutic agents. The structural motif of 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one exhibits a balance of lipophilicity and electronic properties that are conducive to interactions with biological targets. This has led to extensive studies exploring its pharmacokinetic behavior and potential drug-like properties. The compound’s ability to modulate various cellular pathways makes it a valuable candidate for further investigation in preclinical and clinical settings.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and certain types of cancer. Studies have demonstrated that chromenone derivatives can inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). The specific arrangement of functional groups in 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one may enhance its efficacy in modulating these pathways, offering a novel approach to treating inflammatory conditions.

In addition to its anti-inflammatory properties, this compound has shown promising antioxidant activity. Oxidative stress plays a critical role in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. The chromenone core is known for its ability to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms underlying oxidative damage. Preliminary studies on 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one have indicated that it can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The anticancer potential of this derivative is another area of significant interest. Cancer is one of the leading causes of mortality worldwide, and the development of novel chemotherapeutic agents remains a priority in oncology research. Chromenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The structural features of 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one, particularly the presence of the methylprop-2-enoyloxy group, may enhance its ability to interact with cancer-specific targets, making it a promising candidate for further oncological investigations.

From a synthetic chemistry perspective, the preparation of 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one involves multi-step organic transformations that highlight the versatility of chromenone chemistry. The synthesis typically involves condensation reactions followed by functional group modifications to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, facilitating their use in both research and industrial applications.

The pharmacological evaluation of this compound has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into its binding interactions with potential target proteins, helping to rationalize its observed biological activities. By integrating experimental data with computational predictions, researchers can optimize the structure-function relationships of chromenone derivatives like 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one, accelerating the development pipeline for new therapeutic agents.

In conclusion, the compound with CAS No. 610762-24-8 and product name 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-en-oxy)chromen -4-one represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation in drug discovery efforts aimed at treating inflammatory diseases, oxidative stress-related disorders, and cancer. As research continues to uncover new therapeutic applications for chromenone derivatives, compounds like this one are poised to play a crucial role in the development of next-generation pharmaceuticals.

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